Cas no 2138367-28-7 (2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride)

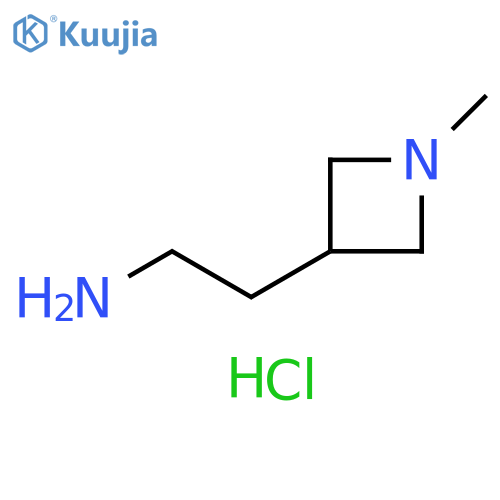

2138367-28-7 structure

商品名:2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride

CAS番号:2138367-28-7

MF:C6H15ClN2

メガワット:150.649700403214

MDL:MFCD31558635

CID:4641131

PubChem ID:132344514

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride

-

- MDL: MFCD31558635

- インチ: 1S/C6H14N2.ClH/c1-8-4-6(5-8)2-3-7;/h6H,2-5,7H2,1H3;1H

- InChIKey: BYVJKYGZOSXYIM-UHFFFAOYSA-N

- ほほえんだ: C(C1CN(C)C1)CN.Cl

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-862006-5g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95% | 5g |

$1466.0 | 2023-09-02 | |

| Enamine | EN300-862006-0.05g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95.0% | 0.05g |

$123.0 | 2025-02-21 | |

| Enamine | EN300-862006-5.0g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95.0% | 5.0g |

$1466.0 | 2025-02-21 | |

| Enamine | EN300-862006-0.25g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95.0% | 0.25g |

$261.0 | 2025-02-21 | |

| Enamine | EN300-862006-10.0g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95.0% | 10.0g |

$2637.0 | 2025-02-21 | |

| Enamine | EN300-862006-1g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95% | 1g |

$529.0 | 2023-09-02 | |

| A2B Chem LLC | AX57503-1g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95% | 1g |

$592.00 | 2024-04-20 | |

| 1PlusChem | 1P01EJOF-500mg |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95% | 500mg |

$573.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJOF-10g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95% | 10g |

$3322.00 | 2023-12-19 | |

| A2B Chem LLC | AX57503-2.5g |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |

2138367-28-7 | 95% | 2.5g |

$963.00 | 2024-04-20 |

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride 関連文献

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

2138367-28-7 (2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量